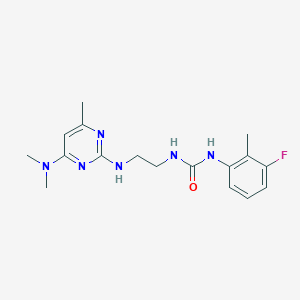

![molecular formula C13H19NO B2816009 2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol CAS No. 2140573-09-5](/img/structure/B2816009.png)

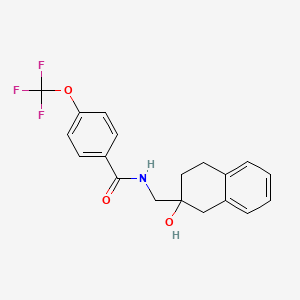

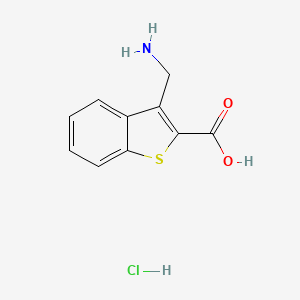

2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as JNJ-10181457 and has been studied extensively for its therapeutic properties.

Aplicaciones Científicas De Investigación

Tandem Carbolithiation/Cyclization

Robinson, Cronin, and Jones (1997) describe a novel route to cyclobutane derivatives through tandem carbolithiation/cyclization of oxazolines, which may be related to the synthesis pathway of compounds like “2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol” (Robinson, Cronin, & Jones, 1997).

Enantioselective Addition Catalyzed by Amino Alcohols

Asami et al. (2015) explore the enantioselective addition of diethylzinc to aldehydes catalyzed by amino alcohols derived from (R)-1-phenylethylamine, indicating potential synthetic applications of related compounds (Asami et al., 2015).

Photoreduction of Cycloalkanecarbaldehydes

Funke and Cerfontain (1976) studied the photoreduction of cycloalkanecarbaldehydes in propan-2-ol, detailing the chemical processes and potential applications in synthesizing alcohol derivatives (Funke & Cerfontain, 1976).

Atom-Economic Synthesis

Wang et al. (2018) report on an atom-economic synthesis of cyclobuta[a]naphthalen-4-ols via a base-promoted cycloaddition/nucleophilic addition cascade, showcasing the utility in constructing complex molecular architectures (Wang et al., 2018).

Antimicrobial Activity of Cyclobutane Derivatives

Koca et al. (2005) synthesized novel benzofuran derivatives incorporating cyclobutane moieties and evaluated their antimicrobial activity, highlighting potential therapeutic applications (Koca et al., 2005).

Propiedades

IUPAC Name |

2-(4-propan-2-ylanilino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-8-13(12)15/h3-6,9,12-15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMMKSMECCOPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

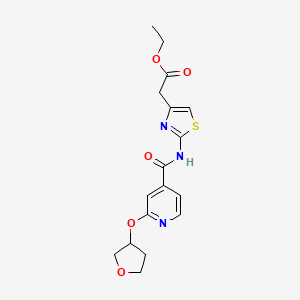

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2815927.png)

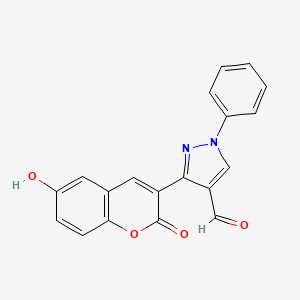

![5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2815930.png)

![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2815935.png)

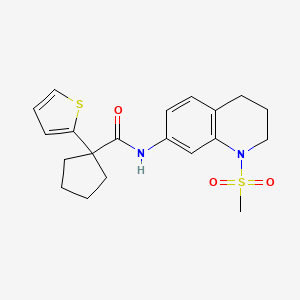

![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)